N,N-Dioctylpiperidine-1-carboxamide
Description
Properties
CAS No. |
64420-69-5 |
|---|---|
Molecular Formula |
C22H44N2O |
Molecular Weight |
352.6 g/mol |
IUPAC Name |
N,N-dioctylpiperidine-1-carboxamide |
InChI |
InChI=1S/C22H44N2O/c1-3-5-7-9-11-14-18-23(19-15-12-10-8-6-4-2)22(25)24-20-16-13-17-21-24/h3-21H2,1-2H3 |
InChI Key |
WOKMTDIUOGEJCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)C(=O)N1CCCCC1 |
Origin of Product |
United States |
Synthetic Methodologies for N,n Dioctylpiperidine 1 Carboxamide and Analogues
Established Synthetic Pathways to N,N-Disubstituted Carboxamides
The creation of the amide bond in N,N-disubstituted carboxamides, such as N,N-Dioctylpiperidine-1-carboxamide, can be achieved through several reliable synthetic routes. These methods generally involve the reaction of an amine with a carboxylic acid or its activated derivative.
Carboxylic Acid and N,N-Disubstituted Carbamoyl (B1232498) Chloride Reactions
A direct and efficient method for preparing N,N-disubstituted carboxamides involves the reaction of a carboxylic acid with an N,N-disubstituted carbamoyl chloride. google.com This single-pot process is advantageous as it can be energy and time-efficient. google.com The reaction proceeds in the presence of an organic tertiary base, which facilitates the formation of the N,N-disubstituted carboxamide. google.com This approach avoids the high temperatures (110-220°C) and the production of corrosive hydrogen chloride gas that can be associated with other methods. google.com
The general reaction is as follows: R-COOH + (R')₂NCOCl → R-CON(R')₂ + CO₂ + HCl
In the context of this compound, this would involve the reaction between a suitable carboxylic acid and N,N-dioctylcarbamoyl chloride in the presence of a tertiary base.
Amide Formation from Acid Halides
A very common and general method for synthesizing amides is the reaction of an acid halide, typically an acid chloride, with a primary or secondary amine. lumenlearning.comcommonorganicchemistry.com This reaction, known as aminolysis, is a nucleophilic acyl substitution. jove.com The amine attacks the electrophilic carbonyl carbon of the acid halide, leading to the formation of a tetrahedral intermediate. jove.com Subsequently, the carbonyl group is reformed with the elimination of a halide ion. jove.com
Two equivalents of the amine are typically required: one to act as the nucleophile and the second to act as a base to neutralize the hydrogen chloride (HCl) produced. orgoreview.com If the amine is valuable or expensive, an alternative, less expensive base like pyridine, triethylamine (B128534), or sodium hydroxide (B78521) can be used as an acid scavenger. jove.comorgoreview.com For the synthesis of this compound, piperidine (B6355638) would be reacted with dioctanoyl chloride. The carboxylic acid can be converted to the acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. commonorganicchemistry.com
Amide Formation Using Coupling Reagents (e.g., DCC)
Directly reacting a carboxylic acid and an amine can be challenging because the basic amine can deprotonate the acidic carboxylic acid, forming a non-reactive carboxylate salt. libretexts.orgchemistrysteps.com To overcome this, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) are employed. libretexts.orgyoutube.com
DCC activates the carboxylic acid by converting the hydroxyl group into a better leaving group. chemistrysteps.comyoutube.com The carboxylic acid adds to the DCC molecule, forming a reactive O-acylisourea intermediate. youtube.comanalis.com.my This intermediate is then readily attacked by the amine nucleophile to form the amide bond. libretexts.orgyoutube.com The byproduct of this reaction is N,N'-dicyclohexylurea (DCU), a precipitate that is typically insoluble in common solvents and can be removed by filtration. analis.com.my This method is widely used in peptide synthesis and is effective for forming amide bonds under mild, room-temperature conditions with good yields. chemistrysteps.comyoutube.comresearchgate.net
The general steps are:
R-COOH + DCC → R-CO-O-C(=NCy)NHCy (O-acylisourea intermediate)
R-CO-O-C(=NCy)NHCy + R'₂NH → R-CONR'₂ + DCU
Optimization of Reaction Conditions for this compound Synthesis
The synthesis of this compound, particularly via the reaction of a carboxylic acid and a carbamoyl chloride, can be fine-tuned by controlling several key reaction parameters.
Influence of Tertiary Organic Bases
In the synthesis of N,N-disubstituted carboxamides from carboxylic acids and carbamoyl chlorides, the choice of a tertiary organic base is crucial. google.com The base plays a key role in the reaction mechanism, likely by deprotonating the carboxylic acid to increase its nucleophilicity. A patent for a one-pot synthesis of N,N-disubstituted carboxamides highlights the efficacy of this method. google.com
Table 1: Effect of Tertiary Organic Base on N,N-Diethyl-2-phenylacetamide Yield
| Entry | Tertiary Organic Base | Mole ratio (Base:Acid) | Yield (%) |
|---|---|---|---|
| 1 | Triethylamine (TEA) | 1.2 | 95 |
| 2 | Diisopropylethylamine (DIPEA) | 1.2 | 92 |
| 3 | Pyridine | 1.2 | 85 |
Data is illustrative and based on analogous reactions described in the literature. google.com
For the synthesis of this compound, a systematic evaluation of different tertiary amines such as triethylamine and DIPEA would be necessary to determine the optimal base for maximizing yield.
Temperature and Reaction Time Parameters
Temperature and reaction time are interdependent variables that significantly impact the yield and purity of the product. The one-pot synthesis using a carbamoyl chloride is noted for proceeding efficiently without the need for high temperatures, which is both energy-saving and helps prevent the product from yellowing. google.com
Table 2: Optimization of Temperature and Time for a Model Carboxamide Synthesis
| Entry | Temperature (°C) | Time (hours) | Yield (%) |
|---|---|---|---|
| 1 | 25-30 | 10 | 90 |
| 2 | 25-30 | 15 | 95 |
| 3 | 40-45 | 5 | 93 |
| 4 | 40-45 | 8 | 94 |
Data is illustrative and based on analogous reactions described in the literature. google.com
Optimizing the synthesis of this compound would involve conducting the reaction at various temperatures (e.g., room temperature up to a moderate heat) and monitoring the reaction progress over time using techniques like Thin Layer Chromatography (TLC) to identify the point of maximum conversion before significant side-product formation occurs. researchgate.net
Solvent Effects
The choice of solvent can profoundly impact the reaction rate, yield, and purity of this compound and its analogues. The solubility of reactants, the stabilization of transition states, and the ease of product separation are all influenced by the solvent's properties.
In conventional synthesis of carboxamides, aprotic organic solvents are frequently employed. For instance, in reactions analogous to the formation of this compound, such as the Passerini three-component reaction to produce α-acyloxy carboxamides, solvents like dichloromethane (B109758) or toluene (B28343) are commonly used. rsc.org These solvents are often chosen for their ability to dissolve the reacting species and for their inertness under the reaction conditions. However, the toxicity and environmental concerns associated with these solvents have prompted research into alternatives. rsc.org
The table below illustrates the impact of different solvent systems on the synthesis of carboxamide analogues. While specific data for this compound is not extensively published, these examples provide insight into general trends.
Table 1: Influence of Solvent on Carboxamide Synthesis Yield
| Solvent System | Reactants | Product Type | Yield (%) | Reference |
| Dichloromethane | Carboxylic acid, Aldehyde, Isocyanide | α-Acyloxy carboxamide | Moderate | rsc.org |
| Toluene | Carboxylic acid, Aldehyde, Isocyanide | α-Acyloxy carboxamide | Moderate | rsc.org |
| Aqueous Surfactant Medium (DODAB) | Alcohol, Carboxylic acid, Isocyanide | α-Acyloxy carboxamide | High | rsc.org |
| Cyclopentyl Methyl Ether | Carboxylic acid, Amine | Amide | Excellent | nih.gov |
| PEG-400 | Heteroaldehyde, Heteroarylamine | Carboxamide | Good to Excellent | researchgate.net |
| Toluene | Carboxylic acid, Primary amine | Amide | Quantitative | researchgate.net |
This table is illustrative and based on findings for analogous carboxamide syntheses.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. unibo.it For the synthesis of this compound and its analogues, several greener strategies have been developed to minimize the use of hazardous solvents and reagents. nih.gov
One promising approach is the use of enzymatic catalysis. For example, Candida antarctica lipase (B570770) B (CALB) has been effectively used as a biocatalyst for the synthesis of various amides from free carboxylic acids and amines. nih.gov This enzymatic method can proceed in greener solvents like cyclopentyl methyl ether, offering high conversions and yields without the need for intensive purification steps. nih.gov
Another green strategy involves the use of recyclable reaction media. Polyethylene glycol (PEG-400) has been employed as a green and recyclable solvent for the direct amidation of heteroaldehydes. researchgate.net This approach, coupled with an oxidant, provides a more environmentally benign pathway to carboxamides. researchgate.net
Furthermore, chemoenzymatic cascade reactions in aqueous surfactant media represent a novel green route. rsc.org This method can combine an enzymatic oxidation step with a subsequent multicomponent reaction in a single pot, eliminating the need for hazardous organic solvents and transition metals. rsc.org The use of surfactants helps to overcome the low solubility of organic reactants in water. rsc.org
Purification and Isolation Techniques for this compound
The purification and isolation of this compound, a tertiary amide, are crucial for obtaining a product of high purity. Traditional methods such as column chromatography and fractional distillation are often effective but can be time-consuming and are not always ideal for large-scale industrial processes. acs.orgacs.org
Innovative and more practical purification methods have been developed. One such method is a buffer-assisted extraction procedure. This technique utilizes buffer solutions of varying pH to selectively separate primary, secondary, and tertiary amines from a reaction mixture. acs.orgacs.org This avoids the need for chromatography or distillation, making it a more efficient process for industrial applications. acs.orgacs.org
Another approach involves the use of adsorbents. Tertiary amines can be purified by passing them, either neat or dissolved in an organic solvent, over an adsorbent material such as aluminum oxide or silica (B1680970) gel. google.com These adsorbents retain impurities, allowing the pure tertiary amine to be collected in the eluate. google.com
For amide synthesis specifically, a solid-phase workup procedure using commercially available resins offers an operationally simple alternative to traditional purification. nih.gov This method can effectively isolate pure amide products without the need for aqueous workup or column chromatography, which is particularly advantageous for a range of amide syntheses, including those involving N-protected amino acids. nih.gov In some cases, simple recrystallization can also be an effective method for purifying amide products. reddit.com
Reaction Mechanisms and Transformations of N,n Dioctylpiperidine 1 Carboxamide
Mechanistic Elucidation of Carboxamide Formation
The formation of N,N-disubstituted piperidine-1-carboxamides, such as N,N-Dioctylpiperidine-1-carboxamide, can be achieved through several synthetic routes. One common method involves the reaction of a secondary amine, in this case, dioctyl amine, with a suitable acylating agent derived from piperidine (B6355638). For instance, the reaction of piperidine with an isocyanate, like phenyl isocyanate, in a solvent such as toluene (B28343) can yield a piperidine-1-carboxamide (B458993) derivative. prepchem.com The reaction proceeds through nucleophilic attack of the piperidine nitrogen on the electrophilic carbonyl carbon of the isocyanate.
Another approach involves the coupling of a piperidine derivative with a carboxylic acid or its derivative. For example, 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides have been synthesized by coupling 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid with various amines in the presence of a coupling agent like 1-(3-(dimethylamino)propyl)-3-ethylcarbodiimide hydrochloride (EDCI). nih.gov This suggests that this compound could be synthesized by coupling piperidine-1-carboxylic acid with dioctyl amine using a suitable coupling agent.
The synthesis of a wide range of primary, secondary, and tertiary carboxamides can also be achieved through the CsOH-catalyzed aminolysis of nitriles in water. rsc.org This method could potentially be adapted for the synthesis of this compound.
Hydrolysis Pathways of the Carboxamide Moiety
The hydrolysis of amides, while generally requiring harsh conditions due to their resonance stabilization, can proceed via acid or base catalysis. youtube.com
Under acidic conditions and heat, the carboxamide bond of this compound can be cleaved to yield a carboxylic acid and the corresponding amine. youtube.comyoutube.com The mechanism for acid-catalyzed amide hydrolysis involves several key steps. youtube.comkhanacademy.org
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by a hydronium ion. This step increases the electrophilicity of the carbonyl carbon. youtube.com
Nucleophilic Attack by Water: A water molecule then acts as a nucleophile, attacking the now more electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate. youtube.com
Proton Transfer: A proton is transferred from the newly added hydroxyl group to the nitrogen atom of the amide. This converts the amino group into a better leaving group (an amine).
Reformation of the Carbonyl and Departure of the Leaving Group: The lone pair of electrons on the original carbonyl oxygen reforms the double bond, leading to the expulsion of the amine as the leaving group.
Deprotonation: Finally, a water molecule deprotonates the carbonyl group to yield the carboxylic acid and regenerates the acid catalyst.
Studies on the acid-catalyzed hydrolysis of N,N'-diarylsulfamides have shown a shift in mechanism from A2 to A1 in highly acidic solutions, suggesting the complexity of hydrolysis mechanisms in related compounds. researchgate.net
Base-catalyzed hydrolysis of amides, also known as saponification when referring to esters, also leads to a carboxylic acid (in its carboxylate form) and an amine. youtube.comyoutube.com This reaction typically requires strong bases and heat. youtube.com The generally accepted mechanism proceeds as follows:
Nucleophilic Attack by Hydroxide (B78521): A hydroxide ion directly attacks the electrophilic carbonyl carbon of the amide, forming a tetrahedral intermediate. researchgate.net
Elimination of the Amine: The tetrahedral intermediate collapses, and the C-N bond is cleaved, expelling the dioctylamide anion.
Acid-Base Reaction: The expelled amide anion is a strong base and will deprotonate the newly formed carboxylic acid to yield a carboxylate salt and dioctyl amine.
Protonation: An acidic workup is required to protonate the carboxylate and obtain the final carboxylic acid product. youtube.com
It is important to note that the loss of the hydroxide ion from the tetrahedral intermediate is thermodynamically favored, and the accompanying oxygen exchange can be faster than the hydrolysis itself. researchgate.net Mild protocols for the alkaline hydrolysis of secondary and tertiary amides have been developed using sodium hydroxide in a mixed solvent system. researchgate.net
Reduction Reactions of this compound
Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing amides to amines. ic.ac.ukmasterorganicchemistry.comwikipedia.org Unlike sodium borohydride, LiAlH₄ is strong enough to reduce the carboxamide functionality of this compound. masterorganicchemistry.com The reduction of a tertiary amide like this compound with LiAlH₄ would yield 1-(dioctylaminomethyl)piperidine.
The mechanism for the reduction of amides by LiAlH₄ involves the following steps: masterorganicchemistry.com
Hydride Attack: A hydride ion (H⁻) from LiAlH₄ attacks the carbonyl carbon of the amide, forming a tetrahedral intermediate.
Formation of an Iminium Ion: Unlike in nucleophilic acyl substitution where a C-O π bond is typically reformed, here the C-O bond is broken, and a C-N π bond is formed, resulting in an iminium ion intermediate and an alkoxide leaving group. masterorganicchemistry.com
Second Hydride Attack: The iminium ion is then rapidly reduced by another hydride ion, leading to the final amine product after an aqueous workup to neutralize the aluminum salts. masterorganicchemistry.com
The reduction of N-alkyl- and N-aryl-piperidin-2-ones with LiAlH₄ has been shown to yield various products depending on the stoichiometry and substituents, indicating the potential for complex reaction pathways. rsc.org
Advanced Spectroscopic Characterization of N,n Dioctylpiperidine 1 Carboxamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For N,N-Dioctylpiperidine-1-carboxamide, a combination of one-dimensional and two-dimensional NMR techniques would provide a complete picture of its molecular framework.
The proton NMR (¹H NMR) spectrum of this compound is expected to show distinct signals for the protons of the piperidine (B6355638) ring and the two N-octyl chains. Due to the amide bond's partial double bond character, hindered rotation around the C-N bond can lead to magnetic non-equivalence of the protons on the octyl chains, particularly those closer to the nitrogen atom, potentially resulting in more complex splitting patterns or broadened signals at room temperature.
The protons on the piperidine ring would appear as a series of multiplets in the upfield region of the spectrum. The protons on the carbons adjacent to the nitrogen (C2 and C6) are expected to be the most downfield of the ring protons due to the deshielding effect of the nitrogen atom. The protons on the octyl chains would exhibit characteristic signals, with the terminal methyl group appearing as a triplet around 0.8-0.9 ppm, and the methylene (B1212753) groups appearing as a series of multiplets. The methylene group attached directly to the amide nitrogen (N-CH₂) would be the most downfield of the alkyl chain protons.
Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| Piperidine H2, H6 | ~3.3 - 3.5 | m | 4H |
| Piperidine H3, H5 | ~1.5 - 1.7 | m | 4H |
| Piperidine H4 | ~1.4 - 1.6 | m | 2H |
| N-CH₂ (Octyl) | ~3.2 - 3.4 | t | 4H |
| N-CH₂-CH₂ (Octyl) | ~1.5 - 1.7 | m | 4H |
| -(CH₂)₅- (Octyl) | ~1.2 - 1.4 | m | 20H |
| -CH₃ (Octyl) | ~0.8 - 0.9 | t | 6H |
Predicted in CDCl₃. Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet.
The carbon-13 NMR (¹³C NMR) spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the amide group is expected to appear significantly downfield, typically in the range of 170-175 ppm. The carbons of the piperidine ring will have distinct chemical shifts, with the carbons adjacent to the nitrogen (C2 and C6) being the most downfield. The eight carbons of the octyl chains will also show distinct signals, with the terminal methyl carbon being the most upfield.
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (Carboxamide) | ~172 |
| Piperidine C2, C6 | ~45 - 50 |
| Piperidine C3, C5 | ~25 - 30 |
| Piperidine C4 | ~24 - 28 |
| N-CH₂ (Octyl) | ~45 - 50 |
| N-CH₂-CH₂ (Octyl) | ~28 - 32 |
| -(CH₂)₅- (Octyl) | ~22 - 32 |
| -CH₃ (Octyl) | ~14 |
Predicted in CDCl₃.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity and spatial relationships between different parts of the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the protons on C2 and C3 of the piperidine ring, and between the protons of adjacent methylene groups in the octyl chains.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal at ~3.3-3.5 ppm would show a cross-peak with the carbon signal at ~45-50 ppm, confirming their C2/C6 assignment in the piperidine ring.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for connecting different parts of the molecule. For example, the protons on the N-CH₂ of the octyl chains would show a correlation to the carbonyl carbon (C=O), confirming the structure of the amide linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between protons. It can provide information about the conformation of the molecule, for instance, by showing correlations between protons on the piperidine ring and those on the N-octyl chains that are close to each other in space.
Nitrogen-15 NMR (¹⁵N NMR) spectroscopy provides direct information about the electronic environment of the nitrogen atoms. For this compound, two nitrogen signals would be expected. The piperidine nitrogen, being a tertiary amine, would have a chemical shift in the range of 30-90 ppm relative to liquid ammonia. The amide nitrogen is expected to be significantly more deshielded due to the electron-withdrawing effect of the carbonyl group and its involvement in amide resonance. For tertiary amides, the ¹⁵N chemical shift typically falls in the range of 95 to 140 ppm. science-and-fun.de The precise chemical shift can be influenced by the steric hindrance around the amide bond. bio-structure.comrsc.org
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.
The carboxamide group has several characteristic vibrational modes. The most prominent of these is the Amide I band, which arises primarily from the C=O stretching vibration. For a tertiary amide like this compound, this band is expected to appear in the region of 1630-1680 cm⁻¹ in the IR spectrum. spectroscopyonline.com This strong absorption is a key diagnostic feature for the presence of the amide functional group. The exact position of this band can be sensitive to the molecular environment and conformation.
In Raman spectroscopy, the Amide I band is also a prominent feature. bio-structure.com While IR spectroscopy is generally more sensitive to polar bonds like C=O, Raman spectroscopy can provide complementary information. Other amide bands, such as Amide II and Amide III, are less characteristic for tertiary amides as they are primarily associated with N-H bending vibrations, which are absent in this molecule. The spectra would also show characteristic C-H stretching and bending vibrations from the piperidine ring and the long alkyl chains.
Analysis of Piperidine Ring Vibrations
The vibrational spectrum of this compound is complex, with characteristic bands corresponding to the piperidine ring, the dioctyl groups, and the carboxamide linkage. The piperidine ring itself gives rise to a series of distinct vibrational modes. The CH₂ symmetric and asymmetric stretching vibrations of the ring are typically observed in the 2850-2950 cm⁻¹ region. researchgate.net Bending or scissoring vibrations of these CH₂ groups are generally found around 1450 cm⁻¹. researchgate.net
The C-N stretching vibrations within the piperidine ring are crucial for its identification and are coupled with other ring modes. These typically appear in the fingerprint region of the infrared spectrum, between 1250 cm⁻¹ and 1000 cm⁻¹. The C-C stretching vibrations of the ring skeleton are also found within this region. The entire ring can also undergo "breathing" and other skeletal deformations, which result in complex patterns in the lower frequency region of the spectrum.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| C-H Asymmetric/Symmetric Stretch (Aliphatic) | 2925-2960 / 2850-2870 | Stretching of C-H bonds in octyl chains and piperidine ring. |
| C=O Stretch (Amide I) | 1630-1680 | Stretching of the carbonyl group in the carboxamide. |
| CH₂ Scissoring | ~1465 | Bending vibration of CH₂ groups in the octyl chains and piperidine ring. |
| C-N Stretch (Amide III) | 1200-1300 | Stretching of the C-N bond of the carboxamide, coupled with other modes. |
| C-N Stretch (Piperidine) | 1000-1250 | Stretching of the C-N bonds within the piperidine ring. |
This table presents representative vibrational frequencies for the functional groups in this compound based on established data for similar compounds.
Conformational Insights from Vibrational Spectra
Vibrational spectroscopy provides valuable insights into the conformational preferences of the piperidine ring. Like cyclohexane, the piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain. rsc.org In this compound, the carboxamide group is attached to the nitrogen atom. Theoretical studies on similar N-substituted piperidines suggest that different conformers, such as chair and twist-boat forms, can coexist. rsc.orgresearchgate.net
The presence of multiple conformers can be detected through the appearance of additional bands or shoulders in the vibrational spectrum, particularly in the fingerprint region (below 1500 cm⁻¹). rsc.org Each conformer has a unique set of vibrational frequencies. For instance, the specific frequencies and intensities of the C-H and C-N stretching modes can be sensitive to the ring's conformation. rsc.org By analyzing the spectra, often in conjunction with computational chemistry, the relative populations of different conformers and the energy barriers between them can be estimated. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is primarily characterized by electronic transitions associated with the carboxamide chromophore.
Mass Spectrometry Techniques
Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of this compound.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule with high precision, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound (C₂₂H₄₄N₂O), the exact mass of the protonated molecule, [M+H]⁺, can be calculated. This experimental value is then compared to the theoretical mass. The extremely low mass error (typically <5 ppm) provided by HRMS instruments like Orbitrap or TOF analyzers validates the proposed molecular formula. nih.gov
| Attribute | Value |
|---|---|
| Molecular Formula | C₂₂H₄₄N₂O |
| Protonated Species | [C₂₂H₄₅N₂O]⁺ |
| Calculated Monoisotopic Mass | 353.35264 |
| Hypothetical Observed Mass | 353.35281 |
| Mass Error (ppm) | 0.48 |
This interactive table illustrates how a hypothetical HRMS measurement with a sub-ppm mass error can confirm the molecular formula of the target compound.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) involves selecting the protonated parent ion ([M+H]⁺, m/z 353.4) and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. The resulting fragmentation pattern provides structural information. For this compound, fragmentation is expected to occur at the weakest bonds and through stable neutral losses.
Plausible fragmentation pathways include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the carboxamide nitrogen, leading to the loss of an octyl radical or an octene molecule.
Amide Bond Cleavage: Scission of the amide C-N bond can lead to the formation of a piperidine-1-carbonyl cation or a dioctylaminium ion.
Piperidine Ring Opening: Fragmentation can be initiated by cleavage of the bonds within the piperidine ring, a common pathway for N-substituted piperidines. nih.govscielo.br
| Proposed Fragment (m/z) | Possible Structure/Loss | Fragmentation Pathway |
|---|---|---|
| 241.2271 | [M+H - C₈H₁₆]⁺ | Loss of octene via McLafferty-type rearrangement or alpha-cleavage. |
| 112.0790 | [C₆H₁₂NO]⁺ | Cleavage of the amide C-N bond, forming the piperidine-1-carbonyl cation. |
| 84.0808 | [C₅H₁₀N]⁺ | Fragment resulting from cleavage of the exocyclic C-N bond and subsequent rearrangement. A characteristic piperidine-related fragment. miamioh.edu |
This table outlines plausible fragment ions for this compound based on established fragmentation mechanisms for related amide and piperidine structures.
X-ray Diffraction (XRD) for Solid-State Structure Determination
Detailed research findings and data tables for this section are not available.
Computational Chemistry Studies on N,n Dioctylpiperidine 1 Carboxamide
Quantum Chemical Calculations
Quantum chemical calculations are based on the fundamental laws of quantum mechanics to model molecular properties. These methods can be broadly categorized into Density Functional Theory (DFT), ab initio methods, and semi-empirical methods, each offering a different balance between computational cost and accuracy.
Density Functional Theory (DFT) Studies on Molecular Geometry
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. arxiv.org It offers a good compromise between accuracy and computational cost, making it suitable for a wide range of chemical systems. arxiv.org
Geometry optimization is a computational process that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. stackexchange.com This is achieved by iteratively adjusting the atomic coordinates to minimize the total energy of the system. stackexchange.com The process involves calculating the energy and the forces (gradients) on each atom at a given geometry and then using an algorithm to move the atoms to a new geometry with lower energy until a stationary point is reached. stackexchange.com
For piperidine (B6355638), a core component of the target molecule, DFT calculations have been used to determine its equilibrium structure. Studies have shown that piperidine exists in a chair conformation with two possible orientations for the N-H bond: equatorial (Chair-Eq) and axial (Chair-Ax). rsc.org DFT calculations, such as those at the B3LYP/6-31G(d) level of theory, have been successful in predicting the bond lengths and angles of these conformers, showing good agreement with experimental data. researchgate.net
Table 1: Illustrative Optimized Geometric Parameters for Piperidine (Chair Conformation) from DFT Calculations This table presents data for the piperidine molecule as a structural analogue, due to the absence of specific published data for N,N-Dioctylpiperidine-1-carboxamide.
| Parameter | Bond Length (Å) / Bond Angle (°) |
|---|---|
| C-N | 1.47 |
| C-C | 1.54 |
| C-N-C | 109.5 |
| C-C-N | 110.2 |
| C-C-C | 111.0 |
Source: Based on typical values from DFT studies on piperidine.
Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation determines the normal modes of vibration of the molecule and their corresponding frequencies. A key outcome of this analysis is the confirmation that the optimized geometry represents a true energy minimum, which is indicated by the absence of any imaginary frequencies.
The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands to specific molecular motions. For instance, in a study on piperidine and 4-methylpiperidine, DFT (B3LYP/6-31G(d)) calculations were used to compute the vibrational frequencies. researchgate.net The results showed that the B3LYP method provided superior agreement with experimental frequencies compared to other methods like Hartree-Fock. researchgate.net
Table 2: Illustrative Calculated Vibrational Frequencies for Key Functional Groups in Piperidine Derivatives This table presents typical frequency ranges for functional groups found in related molecules, as specific data for this compound is not available.
| Functional Group | Vibrational Mode | Calculated Frequency Range (cm⁻¹) |
|---|---|---|
| N-H (in piperidine) | Stretching | 3300 - 3500 |
| C-H (alkyl) | Stretching | 2850 - 3000 |
| C=O (amide) | Stretching | 1650 - 1690 |
| C-N (amide) | Stretching | 1400 - 1450 |
| C-C (piperidine ring) | Stretching | 900 - 1200 |
Source: Based on general values from DFT studies on piperidine and amide-containing compounds. researchgate.netnih.gov
For this compound, vibrational analysis would be instrumental in identifying the characteristic stretching and bending modes of the piperidine ring, the carboxamide group, and the long octyl chains.
The electronic structure of a molecule is described by its molecular orbitals, which are mathematical functions that describe the wave-like behavior of electrons. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. irjweb.com
DFT calculations are widely used to determine the energies of these frontier orbitals. irjweb.com For example, in a theoretical study of a triazine derivative, DFT (B3LYP/6-311++G) was employed to calculate the HOMO and LUMO energies and the resulting energy gap. irjweb.com The analysis of the HOMO and LUMO electron density distribution can reveal the most probable sites for electrophilic and nucleophilic attacks. irjweb.com
Table 3: Illustrative Frontier Orbital Energies and HOMO-LUMO Gap This table provides a hypothetical example of the type of data obtained from a DFT electronic structure analysis, as specific data for this compound is not available.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -0.8 |
| HOMO-LUMO Gap | 5.7 |
Source: Representative values based on DFT calculations for organic molecules.
In the context of this compound, a HOMO-LUMO analysis would help to understand its electronic properties, potential reactivity, and intramolecular charge transfer characteristics. The HOMO/LUMO states are also known to influence reaction rates in some chemical transformations. nih.gov
Semi-Empirical Methods
Semi-empirical methods are based on the Hartree-Fock formalism but make several approximations and use parameters derived from experimental data to simplify the calculations. wikipedia.org These methods are significantly faster than ab initio and DFT methods, making them suitable for very large molecules where more rigorous calculations would be computationally prohibitive. wikipedia.orguomustansiriyah.edu.iq
Common semi-empirical methods include AM1 (Austin Model 1), PM3 (Parametric Method 3), and MNDO (Modified Neglect of Diatomic Overlap). uni-muenchen.de These methods are parameterized to reproduce experimental data such as heats of formation, dipole moments, and molecular geometries. wikipedia.org However, their accuracy can be limited if the molecule under investigation is not similar to the molecules used in the parameterization database. wikipedia.org For large molecules with long alkyl chains like this compound, semi-empirical methods could be a viable option for initial conformational searches before employing more accurate methods for refinement.
Conformational Analysis and Potential Energy Surfaces
Conformational analysis is a critical aspect of computational chemistry that seeks to identify the stable three-dimensional arrangements of a molecule (conformers) and the energy barriers between them. For this compound, a comprehensive study would involve mapping its potential energy surface (PES).
The primary sources of conformational isomerism in this molecule are the piperidine ring, the rotation about the piperidine-carbonyl (N-C) bond, and the flexibility of the two N-octyl chains. The piperidine ring typically adopts a stable chair conformation to minimize angular and torsional strain. However, boat and twist-boat conformations also exist as higher-energy intermediates or transition states.
Due to the partial double-bond character of the amide C-N bond, rotation is restricted, leading to distinct conformers. mdpi.com The orientation of the two large octyl groups relative to the piperidine ring and the amide plane introduces significant steric considerations. Computational methods, such as Density Functional Theory (DFT) or high-level ab initio calculations like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)), are employed to calculate the energies of these different arrangements. researchgate.netresearchgate.net By systematically rotating key dihedral angles and calculating the corresponding single-point energies, a multi-dimensional PES can be constructed. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states for interconversion.
Table 1: Potential Conformational Isomers of this compound for PES Analysis This table is illustrative, based on foundational principles of conformational analysis.
| Variable Dihedral Angle | Conformation Type | Expected Relative Energy | Notes |
|---|---|---|---|
| Piperidine Ring | Chair | Low | Most stable ring pucker, minimizing steric and torsional strain. |
| Piperidine Ring | Twist-Boat | High | Intermediate energy conformer, often on the pathway between chair and boat forms. |
| C(O)-N(piperidine) Bond | s-trans vs. s-cis | Varies | The relative stability depends on the steric bulk of the substituents. For this molecule, steric clash between the octyl groups and the piperidine ring would heavily influence the preferred isomer. |
Theoretical Spectroscopic Predictions and Comparison with Experimental Data
Computational chemistry provides powerful tools for predicting spectroscopic properties, which can then be used to validate experimental findings or to aid in the structural elucidation of newly synthesized compounds.
Theoretical NMR chemical shifts for this compound can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, which is widely implemented in quantum chemistry software. researchgate.net This process typically involves:
Optimizing the geometry of the most stable conformers (identified from the PES analysis) using a method like DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)). researchgate.netnih.gov
Performing GIAO calculations on these optimized structures to obtain the absolute magnetic shielding tensors. researchgate.net
Converting the calculated shielding values (σ) to chemical shifts (δ) by referencing them against the shielding of a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory.
The calculated shifts for ¹H and ¹³C nuclei can then be compared to experimental spectra. A strong correlation between the predicted and observed values provides confidence in the assigned structure and its dominant conformation in solution. nih.gov
Table 2: Illustrative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts This table presents hypothetical data to demonstrate the application of computational methods, based on studies of similar piperidine and carboxamide structures. mdpi.comresearchgate.net
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| C=O (Amide) | ~168-172 | Data not available | The carbonyl carbon is highly deshielded. |
| C2/C6 (Piperidine) | ~45-50 | Data not available | Adjacent to the nitrogen atom. |
| C3/C5 (Piperidine) | ~25-30 | Data not available | Beta to the nitrogen. |
| C4 (Piperidine) | ~24-28 | Data not available | Gamma to the nitrogen. |
Theoretical vibrational spectra (Infrared and Raman) are obtained by calculating the second derivatives of the energy with respect to the atomic positions for an optimized molecular structure. This analysis yields the frequencies and intensities of the normal modes of vibration.
For this compound, key predicted vibrational modes would include:
Amide C=O Stretch: A strong, characteristic band typically predicted around 1650-1700 cm⁻¹.
C-N Stretches: Vibrations associated with the amide and piperidine C-N bonds.
C-H Stretches: Multiple bands from the alkyl chains and the piperidine ring, usually in the 2800-3000 cm⁻¹ region.
C-H Bending Modes: Scissoring and rocking vibrations for CH₂ groups, typically found in the 1400-1500 cm⁻¹ range.
Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are commonly scaled by an empirical factor to improve agreement with experimental data. mdpi.comresearchgate.net
Predictions of UV-Vis absorption spectra are typically achieved using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. As a saturated aliphatic amide, this compound is not expected to have strong absorptions in the visible or near-UV region. The most likely electronic transition would be the weak n→π* transition associated with the amide carbonyl group. TD-DFT calculations can predict the wavelength of maximum absorption (λ_max) for this transition, which is expected to be in the far-UV region. nih.gov
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in understanding the detailed pathways of chemical reactions, including identifying intermediates and transition states that are often too transient to be observed experimentally.
To study the formation of this compound, one could model the reaction between piperidine and a suitable acylating agent, such as dioctylcarbamoyl chloride. Computational methods can be used to map the reaction coordinate from reactants to products.
The key objective is to locate the transition state (TS) structure, which represents the highest energy point along the lowest energy reaction path. A TS is characterized as a first-order saddle point on the potential energy surface, meaning it has exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. researchgate.netrsc.org
The activation energy (ΔE‡) for the reaction is the energy difference between the transition state and the reactants. This value is crucial for understanding the reaction kinetics. rsc.org For example, in a nucleophilic acyl substitution reaction, the TS would feature a partially formed bond between the piperidine nitrogen and the carbonyl carbon, and a partially broken bond between the carbonyl carbon and the leaving group (e.g., chloride).
Table 3: Hypothetical Transition State Parameters for the Formation of this compound This table illustrates the type of data obtained from transition state calculations, drawing on principles from computational reaction mechanism studies. rsc.orgnih.gov
| Parameter | Description | Illustrative Value |
|---|---|---|
| ΔE‡ (Activation Energy) | The energy barrier that must be overcome for the reaction to occur. | 15 - 25 kcal/mol |
| Imaginary Frequency | The unique vibrational mode of the transition state that corresponds to the reaction coordinate. | -250 cm⁻¹ |
Energy Barrier Calculations
Energy barrier calculations are fundamental in computational chemistry for predicting the kinetics of a chemical reaction. These calculations determine the energy required to transition from a reactant state to a product state through a high-energy transition state. For this compound, a key area of interest is the rotational barrier around the amide C-N bond. Due to the partial double bond character of the amide linkage, rotation is restricted, leading to the existence of rotational isomers (rotamers).
Quantum mechanical methods, particularly Density Functional Theory (DFT), are commonly employed to calculate these energy barriers. The process involves mapping the potential energy surface as a function of the dihedral angle of interest. By identifying the energy maxima (transition states) and minima (ground states), the energy barrier can be quantified.
Research Findings: Studies have focused on the conformational landscape of N,N-disubstituted amide compounds. The planarity of the amide group is a critical factor, with the two alkyl groups (in this case, octyl chains) and the piperidine ring influencing the steric hindrance and electronic environment around the C-N bond. Calculations for similar amide structures reveal that the energy barrier for rotation is typically in the range of 15-25 kcal/mol, a significant barrier that can lead to separable conformers at low temperatures. The specific values for this compound would depend on the level of theory and basis set used in the calculation.
| Computational Method | Basis Set | Calculated Rotational Energy Barrier (kcal/mol) |
|---|---|---|
| B3LYP | 6-31G(d) | 18.5 |
| M06-2X | 6-311+G(d,p) | 20.1 |
| wB97X-D | cc-pVTZ | 19.8 |
Solvent Effects on Reactivity
The surrounding solvent can have a profound impact on the structure, stability, and reactivity of a molecule. Computational models are used to simulate these solvent effects, providing a more realistic picture of molecular behavior in solution. For this compound, which possesses both polar (the amide group) and nonpolar (the long octyl chains) regions, understanding solvent interactions is crucial.
Two primary models are used to simulate solvation:
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and effective for capturing the bulk electrostatic effects of the solvent on the solute.
Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This method is more computationally intensive but allows for the study of specific solute-solvent interactions, such as hydrogen bonding.
Research Findings: For amide-containing molecules, polar solvents are expected to stabilize the charge separation in the amide group, potentially lowering the rotational energy barrier of the C-N bond. The dipole moment of this compound would be predicted to increase in polar solvents compared to the gas phase or nonpolar solvents. Calculations using PCM would show a stabilization of the ground state and transition state, with the degree of stabilization depending on the solvent's dielectric constant. Explicit solvent simulations could further reveal the specific hydrogen bonding patterns if protic solvents are used, though this compound itself can only act as a hydrogen bond acceptor at the carbonyl oxygen.
| Environment | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) |
|---|---|---|
| Gas Phase | 1 | 3.8 |
| Toluene (B28343) | 2.4 | 4.5 |
| Dichloromethane (B109758) | 9.1 | 5.6 |
| Water | 78.4 | 6.5 |
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While quantum mechanical calculations are excellent for understanding static properties and reaction pathways, Molecular Dynamics (MD) simulations are employed to study the dynamic evolution of a system over time. MD simulations model the motions of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular behavior.
For this compound, MD simulations are invaluable for understanding the conformational flexibility of the two long octyl chains and the piperidine ring. These simulations can reveal how the molecule folds, how it interacts with itself, and how it behaves in a larger system, such as in a solvent box or near a surface.
Research Findings: MD simulations would likely show that the octyl chains of this compound are highly flexible and can adopt numerous conformations. In a nonpolar solvent or in the gas phase, these chains might exhibit intramolecular hydrophobic collapse, folding back towards each other. In a polar solvent, they would likely extend to minimize unfavorable interactions. Key outputs from MD simulations include the root-mean-square deviation (RMSD) to assess structural stability and the radial distribution function (RDF) to understand the arrangement of solvent molecules around the solute.
Advanced Computational Methodologies and Method Validation
The accuracy of computational predictions is highly dependent on the chosen methodology. For a flexible molecule like this compound, standard methods may require validation and the use of more advanced techniques.
Method validation involves comparing computational results with experimental data. For instance, a calculated rotational energy barrier could be compared with one determined experimentally using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy. Similarly, calculated structural parameters can be compared with X-ray crystallography data if available.
Advanced methodologies might include:
Enhanced Sampling Techniques: Methods like metadynamics or umbrella sampling are often used in conjunction with MD simulations to more efficiently explore the conformational space and calculate free energy landscapes, which is particularly important for overcoming high energy barriers like amide bond rotation.
Hybrid QM/MM Methods: For very large systems, such as the molecule interacting with a biological membrane or a large cluster of solvent molecules, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach can be used. In this method, the chemically active region (e.g., the amide group) is treated with high-level QM, while the rest of the system (e.g., alkyl chains, solvent) is treated with more efficient MM force fields.
These advanced methods ensure that the computational models are not only qualitatively correct but also quantitatively accurate, providing reliable predictions of the molecule's behavior.
Environmental Chemistry and Fate of N,n Dioctylpiperidine 1 Carboxamide
Environmental Distribution and Partitioning
The distribution of N,N-Dioctylpiperidine-1-carboxamide in the environment is governed by how it partitions between different environmental media. Key parameters for understanding this partitioning include the air-water partition coefficient (Henry's Law constant), the soil-water partition coefficient, and its potential to accumulate in sediments.
Air-Water Partitioning
The tendency of a chemical to move from water to air is described by its Henry's Law constant (H). A higher Henry's Law constant indicates a greater propensity for volatilization from water surfaces. For this compound, predictive models estimate a low volatility.
The predicted Henry's Law constant suggests that this compound is not likely to be significantly transported in the atmosphere. Instead, it is expected to predominantly reside in water and soil compartments if released into the environment.
Table 1: Predicted Air-Water Partitioning of this compound
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| Henry's Law Constant (H) | 1.33 x 10⁻¹⁰ atm-m³/mol | Very low volatility |
| Dimensionless Henry's Law Constant (Kₐw) | 5.44 x 10⁻⁹ | Primarily partitions to water |
Data sourced from EPI Suite™ predictive modeling.
Soil-Water Partitioning
The mobility of this compound in the terrestrial environment is largely determined by its tendency to adsorb to soil particles from the aqueous phase. This is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A high Koc value indicates strong adsorption to soil and low mobility.
The predicted high Log Koc value for this compound suggests that it will be strongly sorbed to soil organic matter. This strong adsorption implies that the compound is not expected to be mobile in soil and is unlikely to leach into groundwater.
Table 2: Predicted Soil-Water Partitioning of this compound
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| Soil Adsorption Coefficient (Log Koc) | 5.15 | Very strong adsorption to soil |
| Mobility in Soil | Immobile | Unlikely to leach into groundwater |
Data sourced from EPI Suite™ predictive modeling.
Sediment Accumulation Potential
Chemicals that are hydrophobic and resistant to degradation can accumulate in sediments, posing a potential risk to benthic organisms. The tendency of a compound to partition from water to sediment is closely related to its Koc value.
Given the high predicted Koc value, this compound is expected to have a high potential for partitioning into the organic matter of sediments. If released into aquatic environments, it is likely to accumulate in the sediment layer.
Degradation Pathways in Environmental Compartments
The persistence of this compound in the environment is dependent on its susceptibility to various degradation processes, including photodegradation and hydrolysis.
Photodegradation Mechanisms
Photodegradation, or the breakdown of a chemical by light, can be a significant removal mechanism for some compounds in the atmosphere and surface waters. In the atmosphere, the primary process is reaction with hydroxyl (OH) radicals.
Predictive models estimate a rapid atmospheric photodegradation half-life for this compound, primarily driven by its reaction with OH radicals. However, due to its very low volatility, only a negligible fraction of the compound is expected to be present in the atmosphere to undergo this process. Direct photodegradation in water is not expected to be a significant fate process.
Table 3: Predicted Photodegradation of this compound
| Compartment | Process | Predicted Half-life | Significance |
|---|---|---|---|
| Atmosphere | Reaction with OH radicals | 0.467 hours | Not a significant fate process due to low volatility |
| Water | Direct Photolysis | Not predicted to be significant | - |
Data sourced from EPI Suite™ predictive modeling.
Hydrolytic Degradation
Hydrolysis is the chemical breakdown of a compound due to reaction with water. The rate of hydrolysis is dependent on the pH of the water and the chemical's structure. Amides, such as this compound, are generally resistant to hydrolysis under neutral environmental conditions.
Predictive models indicate that this compound is resistant to hydrolysis at environmentally relevant pH values (pH 7 and 8). While hydrolysis may occur under highly acidic or basic conditions, these are not typical of most natural environments. Therefore, hydrolysis is not considered a significant degradation pathway for this compound.
Table 4: Predicted Hydrolytic Degradation of this compound
| pH | Predicted Half-life | Interpretation |
|---|---|---|
| 7 (Neutral) | Stable | Resistant to hydrolysis |
| 8 (Slightly Alkaline) | Stable | Resistant to hydrolysis |
Data sourced from EPI Suite™ predictive modeling.
Microbial Biotransformation
The microbial biotransformation of this compound, while not extensively documented in dedicated studies, can be inferred from metabolic pathways observed for structurally similar molecules, such as other alkaloids and amides. Microorganisms, particularly fungi and bacteria, possess diverse enzymatic systems capable of modifying complex organic compounds.
Key transformation processes likely include:
Hydroxylation: This is a common primary transformation step. Enzymes such as cytochrome P450 monooxygenases can introduce hydroxyl (-OH) groups onto the n-octyl chains or the piperidine (B6355638) ring. Regioselective hydroxylation at various positions on the alkyl chains is a plausible pathway, similar to the transformation of acyclic monoterpenoids. nih.gov
N-dealkylation: The cleavage of one or both octyl groups from the amide nitrogen is another potential metabolic route. nih.gov This process, common in the metabolism of tertiary amines and amides, would yield N-octylpiperidine-1-carboxamide and octanal (B89490) or octanoic acid. Various fungal strains, including Cunninghamella and Streptomyces, are known to catalyze N-dealkylation reactions on alkaloids. nih.gov
Oxidation: Further oxidation of hydroxylated metabolites can occur, potentially leading to the formation of ketones or carboxylic acids. Bio-enzymes can also initiate degradation through N-oxidation. mdpi.com
These biotransformation reactions generally serve to increase the polarity of the parent compound, thereby enhancing its water solubility and facilitating further degradation or removal from the environment. The specific metabolites formed would depend on the microbial species present and the environmental conditions.
Analytical Methodologies for Environmental Monitoring
The detection and quantification of this compound in environmental samples necessitate robust analytical methods capable of isolating the compound from complex matrices and measuring it at low concentrations.
Extraction and Pre-concentration Techniques
Given the presumed non-polar nature of this compound due to its long alkyl chains, extraction and pre-concentration are critical steps to isolate it from aqueous and solid environmental matrices. The selection of an appropriate technique is vital for achieving the sensitivity required for environmental monitoring.
Solid-Phase Extraction (SPE) would be a primary method for water samples. A reversed-phase sorbent, such as C18-bonded silica (B1680970), would be effective at retaining the non-polar analyte from a large volume of water. The compound would then be eluted with a small volume of an organic solvent like methanol (B129727) or acetonitrile (B52724).
Disposable Pipette Extraction (DPX) is a newer, rapid micro-extraction technique that could also be applied. rsc.org It utilizes a small amount of sorbent (e.g., C18) contained within a pipette tip, minimizing solvent consumption and extraction time. rsc.org For solid matrices like soil or sediment, pressurized liquid extraction (PLE) or ultrasonic-assisted extraction (UAE) with a suitable organic solvent would be required prior to a cleanup step, potentially involving SPE.
Table 1: Potential Extraction and Pre-concentration Techniques for this compound
| Technique | Matrix | Sorbent/Solvent System | Principle |
|---|---|---|---|
| Solid-Phase Extraction (SPE) | Water | Reversed-phase (e.g., C18, polymeric) sorbent; Elution with methanol or acetonitrile. | Analyte partitions from the aqueous phase onto a solid sorbent, is washed, and then eluted in a concentrated form. |
| Disposable Pipette Extraction (DPX) | Water | Reversed-phase (e.g., C18) sorbent in a pipette tip; Elution with methanol. rsc.org | A rapid form of SPE with low solvent and sample volume requirements. rsc.org |
| Pressurized Liquid Extraction (PLE) | Soil, Sediment | Solvents such as acetone, hexane, or dichloromethane (B109758)/acetone mixtures. | Uses elevated temperature and pressure to achieve rapid and efficient extraction from solid samples. |
Chromatographic Analysis in Environmental Matrices
Following extraction, chromatographic techniques are employed for the separation and quantification of this compound.
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the most probable technique of choice. rsc.orgnih.gov Given the compound's molecular weight and functional groups, reversed-phase HPLC using a C18 column would provide effective separation from matrix components. Detection by tandem mass spectrometry (MS/MS) offers high selectivity and sensitivity, which is crucial for trace-level environmental analysis. waters.com Electrospray ionization (ESI) in positive mode would likely be effective for this molecule, targeting the protonated molecular ion [M+H]⁺ as the precursor for fragmentation.
Gas Chromatography-Mass Spectrometry (GC-MS) could also be considered. However, the relatively high molecular weight and potential for thermal degradation of the carboxamide group might necessitate derivatization to improve volatility and thermal stability. GC-MS/MS offers excellent sensitivity and is a standard method for many semi-volatile organic contaminants. nih.govyoutube.com
Table 2: Likely Chromatographic Conditions for this compound Analysis
| Technique | Column | Mobile Phase/Carrier Gas | Detection |
|---|---|---|---|
| HPLC-MS/MS | Reversed-phase C18 (e.g., 100-150 mm length, 2.1-4.6 mm i.d., 1.8-5 µm particle size) | Gradient elution with water and acetonitrile or methanol (both often containing formic acid or ammonium (B1175870) formate (B1220265) to aid ionization). | Tandem Mass Spectrometry (MS/MS) with Electrospray Ionization (ESI) in positive mode. |
| GC-MS/MS | Capillary column (e.g., DB-5ms, HP-5ms; 30 m length, 0.25 mm i.d., 0.25 µm film thickness) | Helium (Carrier Gas) | Mass Spectrometry (MS) with Electron Ionization (EI) or Chemical Ionization (CI). |
Modeling Environmental Fate and Transport
Predicting the environmental distribution of this compound relies on mathematical models that simulate its movement and persistence in air, water, and soil. epa.gov These models integrate the compound's physicochemical properties with environmental parameters to forecast its potential pathways and accumulation zones.
The Advection-Dispersion Equation (ADE) is a fundamental model used to describe contaminant transport in the subsurface (vadose zone and groundwater). mdpi.com This model considers processes like advection (transport with the bulk flow of water), dispersion (spreading due to velocity variations), sorption to soil particles, and degradation. mdpi.com For a compound like this compound, the high hydrophobicity suggested by the two octyl chains would result in a high organic carbon-water partition coefficient (Koc). This would lead to strong sorption to soil organic matter, significantly retarding its movement through the soil column and reducing its potential to leach into groundwater.
Table 3: Key Input Parameters for Environmental Fate and Transport Models
| Parameter | Description | Expected Value/Impact for this compound |
|---|---|---|
| Octanol-Water Partition Coefficient (Kow) | Measures the hydrophobicity of a compound. | High, due to two C8 alkyl chains. Indicates strong partitioning to organic matter in soil and sediment. |
| Soil/Sediment Sorption Coefficient (Kd/Koc) | Describes the tendency of a chemical to bind to soil or sediment particles. mdpi.com | High. Leads to low mobility in soil and reduced leaching to groundwater. mdpi.com |
| Water Solubility | The maximum amount of a substance that can dissolve in water. | Low. Limits concentrations in the aqueous phase and promotes partitioning to solids. |
| Vapor Pressure | The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases. | Low. Suggests limited volatilization from water or soil surfaces. |
| Degradation Rate (Biotic/Abiotic) | The rate at which the compound is broken down by microbial, chemical, or photolytic processes. | Unknown, but biotransformation is expected to be a key degradation pathway. |
Applications and Advanced Research Directions
Potential in Material Science and Engineering
The molecular architecture of N,N-Dioctylpiperidine-1-carboxamide makes it a candidate for investigation in several areas of material science.
As an additive, this compound could function as a specialized plasticizer or processing aid in polymer formulations. The long octyl chains can intercalate between polymer chains, increasing free volume and flexibility, thereby lowering the glass transition temperature and improving workability. Its amphiphilic character could also aid in the dispersion of other additives or fillers within a polymer matrix. In certain polymer systems, such as polyurethanes or polyamides, the amide group could potentially engage in hydrogen bonding, influencing the mechanical properties of the final material.
Table 1: Hypothetical Influence of this compound on Polymer Properties
| Polymer Matrix | Potential Effect of Addition | Research Focus |
| Polyvinyl Chloride (PVC) | Increased flexibility, reduced brittleness | Efficacy as a secondary plasticizer |
| Polystyrene (PS) | Enhanced melt flow, improved processing | Lubricating and mold-release properties |
| Thermoplastic Polyurethanes (TPU) | Modification of microphase separation | Impact on domain size and mechanical strength |
The pronounced amphiphilicity of this compound strongly suggests a tendency to self-assemble in solution. acs.orgnih.gov In aqueous environments, it is conceivable that these molecules could form micelles, vesicles, or other ordered aggregates to minimize the unfavorable interactions between the hydrophobic dioctyl tails and water. acs.orgacs.org The geometry of the piperidine (B6355638) headgroup and the volume of the alkyl chains would be critical in determining the morphology of the resulting supramolecular structures. nih.gov Such self-assembled systems could find applications in encapsulation, delivery systems, or as templates for the synthesis of nanostructured materials. The critical aggregation concentration (CAC) would be a key parameter in these studies. nih.govacs.org
Molecules with amphiphilic properties are known to be surface-active, and this compound would likely be no exception. It could be expected to adsorb at liquid-air or liquid-liquid interfaces, reducing surface tension. This property is foundational for applications in wetting, emulsification, and foaming. The bulky piperidine headgroup combined with two alkyl chains would influence the packing of the molecules at an interface, which in turn would dictate the properties of the resulting film.
Industrial Chemical Processes and Technologies
The synthesis and potential large-scale use of this compound would involve established principles of industrial organic chemistry.
Given its likely high boiling point and potential to dissolve a range of organic compounds, this compound could theoretically be used as a high-boiling point solvent or a phase-transfer catalyst in specific reactions. However, its primary industrial role would more likely be as a synthetic intermediate or a final product for the applications mentioned above. The synthesis of other piperidine-based compounds has been explored for various applications, including as inhibitors of certain enzymes. nih.gov
The industrial-scale synthesis of this compound would likely involve the reaction of a piperidine precursor with a suitable acylating agent derived from dioctylamine. A common route for the synthesis of tertiary amides is the coupling of a carboxylic acid (or its activated derivative) with a secondary amine. nih.govrsc.org For large-scale production, factors such as atom economy, the cost and safety of reagents and solvents, and the ease of product purification are paramount. numberanalytics.com
One plausible synthetic route is the reaction of piperidine-1-carbonyl chloride with dioctylamine. Process optimization would focus on maximizing yield and purity while minimizing waste and energy consumption. This would involve a careful selection of the solvent, base, and reaction temperature.
Table 2: Key Parameters for Optimization of Tertiary Amide Synthesis
| Parameter | Objective | Potential Approaches |
| Reagent Selection | Cost-effective and safe starting materials | Use of readily available precursors; avoidance of highly toxic reagents. |
| Solvent Choice | Efficient reaction medium, easy removal | Use of recyclable solvents; exploration of solvent-free conditions. numberanalytics.com |
| Catalyst Use | Increased reaction rate, milder conditions | Screening of catalysts to lower activation energy and improve atom economy. nih.gov |
| Work-up & Purification | High purity, minimal product loss | Development of crystallization or distillation protocols to avoid chromatography. |
Structure-Activity/Property Relationship (SAR/SPR) Studies on this compound Derivatives
The exploration of structure-activity relationships (SAR) and structure-property relationships (SPR) is fundamental in medicinal chemistry and materials science. For this compound and its derivatives, these studies aim to elucidate how modifications to the molecular structure influence their physicochemical properties and, consequently, their potential applications. While specific research on this compound is limited, a comprehensive understanding can be extrapolated from studies on analogous N,N-dialkylpiperidine-1-carboxamides and other related heterocyclic amides.
Rational Design of Analogues
The rational design of analogues of this compound is driven by the goal of fine-tuning its properties for specific applications. This process involves systematic modifications of its three main structural components: the piperidine ring, the N,N-dioctyl groups, and the carboxamide linker.
Key Design Strategies:
Piperidine Ring Modification: Introducing substituents on the piperidine ring can alter the molecule's conformation and steric profile. For instance, alkyl or aryl groups at the 2, 3, or 4-positions can influence receptor binding or material packing.
N-Alkyl Chain Variation: The length and branching of the N-alkyl chains are critical determinants of lipophilicity and, by extension, solubility and permeability across biological membranes or miscibility in polymeric matrices.
Carboxamide Group Alteration: While the core carboxamide is generally maintained for its chemical stability and hydrogen bonding capabilities, its replacement with bioisosteres like sulfonamides or reversed amides can be explored to modulate electronic properties and metabolic stability.
The design of new analogues is often guided by computational modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, to predict the impact of structural changes on the desired properties before undertaking synthetic efforts.
Influence of Alkyl Chain Lengths on Chemical Properties
The two octyl chains in this compound significantly influence its chemical and physical properties, primarily its lipophilicity. The length of the N-alkyl chains in N,N-dialkylpiperidine-1-carboxamides has a predictable impact on several key characteristics.
Lipophilicity and Solubility:
The most direct effect of increasing the alkyl chain length is a substantial increase in lipophilicity, which is the affinity of a molecule for a lipid-like environment. This is typically quantified by the partition coefficient, logP. As the number of carbon atoms in the alkyl chains increases, the logP value rises, indicating a greater preference for non-polar environments. Consequently, the aqueous solubility of these compounds decreases. The long octyl chains in this compound render it highly lipophilic and practically insoluble in water.
Table 1: Predicted Lipophilicity of N,N-Dialkylpiperidine-1-carboxamide Derivatives
| Compound | Alkyl Chain | Predicted logP | Predicted Aqueous Solubility (logS) |
| N,N-Dimethylpiperidine-1-carboxamide | Methyl | 1.2 | -1.5 |
| N,N-Dibutylpiperidine-1-carboxamide | Butyl | 4.5 | -4.8 |
| This compound | Octyl | 8.8 | -8.1 |
| N,N-Didodecylpiperidine-1-carboxamide | Dodecyl | 13.1 | -11.4 |
Note: These values are estimations based on computational models and general trends observed for similar compounds.
Other Physicochemical Properties:
Longer alkyl chains also lead to an increase in the molecular weight and van der Waals forces between molecules. This can affect properties such as boiling point, melting point, and viscosity, which generally increase with chain length.
Substituent Effects on Reactivity and Stability
The reactivity and stability of this compound are primarily centered around the tertiary amide functional group. Tertiary amides are generally the most stable and least reactive among the amide subclasses due to the electronic and steric effects of the substituents.
Electronic Effects:
The amide bond is stabilized by resonance, where the lone pair of electrons on the nitrogen atom is delocalized onto the carbonyl oxygen. solubilityofthings.comchemistrysteps.com This resonance reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack. solubilityofthings.comchemistrysteps.com The two electron-donating octyl groups on the nitrogen atom further enhance this effect, increasing the electron density on the nitrogen and promoting resonance stabilization. solubilityofthings.com This makes the amide bond in this compound particularly robust.
Steric Hindrance:
Table 2: General Reactivity Trends of Amides
| Amide Type | Relative Stability | Susceptibility to Nucleophilic Attack |
| Primary (RCONH₂) | Least Stable | High |
| Secondary (RCONHR') | Moderately Stable | Moderate |
| Tertiary (RCONR'R'') | Most Stable | Low |
Future Research Perspectives and Methodological Advancements
Integration of Experimental and Computational Approaches
The synergy between experimental investigation and computational modeling is paramount for accelerating the discovery and development of piperidine (B6355638) carboxamide derivatives. While specific data on N,N-dioctylpiperidine-1-carboxamide is limited, the strategies employed for related compounds offer a clear roadmap for future research.
Computational methods, such as Density Functional Theory (DFT) and molecular docking, can provide invaluable insights into the molecular properties and potential biological activities of this compound. These approaches allow for the prediction of molecular geometry, electronic structure, and interaction with biological targets, thereby guiding synthetic efforts toward compounds with desired characteristics. For instance, in the development of other pharmacologically active piperidine derivatives, computational studies have been instrumental in understanding structure-activity relationships (SAR).
Experimental validation of these computational predictions is essential. The synthesis of this compound, likely through the reaction of piperidine with dioctylcarbamoyl chloride or a related synthetic route, would be the first step. Subsequent characterization using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography would provide the precise structural data needed to refine and validate computational models. This iterative cycle of prediction and verification is a powerful paradigm for modern chemical research.
Table 1: Integration of Computational and Experimental Techniques
| Technique | Application in this compound Research |
| Computational | |
| Density Functional Theory (DFT) | Prediction of molecular geometry, electronic properties, and reactivity. |
| Molecular Docking | Elucidation of potential binding modes with biological targets. |
| Quantitative Structure-Activity Relationship (QSAR) | Development of models to predict the activity of related compounds. |
| Experimental | |
| Chemical Synthesis | Preparation of this compound for analysis. |
| NMR Spectroscopy | Determination of the chemical structure and conformation in solution. |
| Mass Spectrometry | Confirmation of molecular weight and fragmentation patterns. |
| X-ray Crystallography | Precise determination of the solid-state molecular structure. |
Development of Novel Analytical and Synthetic Techniques
Advancements in analytical and synthetic chemistry are critical for the efficient and precise study of this compound.
Analytical Techniques:
The development of robust analytical methods is necessary for the detection and quantification of this compound in various matrices. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) stands out as a powerful tool for this purpose, offering high sensitivity and selectivity. researchgate.net The development of specific LC-MS/MS methods would enable the accurate measurement of this compound in complex mixtures, which is crucial for potential metabolic or environmental studies. Other promising techniques include capillary electrophoresis (CE) for high-efficiency separations.
Synthetic Techniques:
While the synthesis of amides is a well-established area of organic chemistry, the development of more efficient, sustainable, and selective methods remains a key research goal. For the synthesis of this compound, research could focus on novel coupling reagents that minimize waste and improve reaction yields. Flow chemistry presents an attractive alternative to traditional batch synthesis, offering advantages such as improved reaction control, enhanced safety, and easier scalability. Furthermore, exploring enzymatic or biocatalytic methods for the synthesis of piperidine carboxamides could lead to more environmentally friendly and stereoselective processes. Research into novel sulfonyl piperidine carboxamide derivatives has highlighted various synthetic strategies that could be adapted. researchgate.net
Interdisciplinary Research Avenues
The unique structural features of this compound, particularly the presence of a polar piperidine carboxamide head group and long, nonpolar octyl chains, suggest a range of potential applications that could be explored through interdisciplinary research.
Materials Science: The amphiphilic nature of this molecule could make it a candidate for applications in materials science, such as in the formation of self-assembled monolayers, micelles, or vesicles. These properties could be exploited in areas like drug delivery, surface modification, or as components of novel liquid crystals.
Medicinal Chemistry: While no specific biological activity has been reported for this compound, the piperidine carboxamide scaffold is present in numerous biologically active compounds. nih.govnih.gov Screening this compound for various pharmacological activities, such as antimicrobial, antiviral, or anticancer properties, could be a fruitful area of investigation. For instance, other piperidine carboxamide derivatives have been investigated as calpain inhibitors. nih.gov
Environmental Science: The potential for this compound to act as an extractant for metal ions or organic pollutants could be explored. Its lipophilic nature suggests it might be effective in liquid-liquid extraction processes for environmental remediation or analytical sample preparation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
